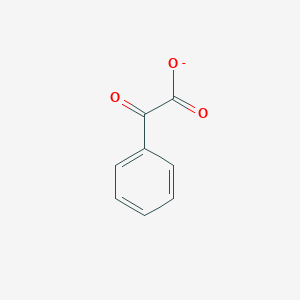

Phenylglyoxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Phenylglyoxylate is a member of the class of glyoxylates, that is obtained by removal of a proton from the carboxylic acid group of phenylglyoxylic acid. It has a role as a human xenobiotic metabolite. It derives from a glyoxylate. It is a conjugate base of a phenylglyoxylic acid.

Aplicaciones Científicas De Investigación

Toxicological Studies

Phenylglyoxylic acid is primarily recognized as a metabolite of styrene, an industrial solvent linked to neurotoxic effects. Research has demonstrated that exposure to phenylglyoxylic acid can induce significant changes in motor functions and neurobehavioral responses in animal models.

- Neurotoxicity : In a study involving Wistar rats, exposure to phenylglyoxylic acid resulted in observable changes in peripheral nerve myelin sheath thickness and alterations in neurotransmitter concentrations, indicating potential neurotoxic effects at high doses . The study highlighted the need for further investigation into the long-term effects of phenylglyoxylic acid exposure on motor functions .

- Environmental Impact : The implications of phenylglyoxylic acid as a biomarker for styrene exposure have been explored, emphasizing its relevance in environmental toxicology and occupational health assessments .

Photochemical Applications

Phenylglyoxylic acid has emerged as a promising alternative initiator in photochemical reactions, particularly for C−H functionalization processes.

- Photoinitiator : Research indicates that phenylglyoxylic acid can effectively replace metal-based catalysts and organic dyes in various photochemical applications. It has been shown to initiate reactions under UV light, facilitating the functionalization of heterocycles . This property makes it valuable in synthetic organic chemistry, where reducing reliance on heavy metals is increasingly prioritized.

Pharmaceutical Intermediates

Phenylglyoxylic acid serves as a crucial building block in the synthesis of various pharmaceutical compounds.

- Synthesis of Active Ingredients : It is commonly used in the production of pharmaceutical intermediates and food additives. For instance, a one-pot synthesis method for phenylglyoxylic acid from racemic mandelic acid has been reported, illustrating its utility in generating compounds with therapeutic potential .

- Molecularly Imprinted Polymers : Recent advancements include the development of molecularly imprinted polymers (MIPs) for the selective extraction of phenylglyoxylic acid from biological samples. These MIPs demonstrate high extraction efficiency and specificity, which are critical for analytical applications such as biomonitoring and clinical diagnostics .

Case Study 1: Neurotoxic Effects of Phenylglyoxylic Acid

A study conducted on male Wistar rats exposed to varying concentrations of phenylglyoxylic acid revealed significant neurochemical changes. The research observed increased dopamine levels in certain brain regions while noting no gross signs of toxicity. This highlights the complex interaction between phenylglyoxylic acid and neurochemical pathways, warranting further exploration into its long-term effects on cognitive function .

Case Study 2: Photochemical Initiation

In another study, phenylglyoxylic acid was utilized as an initiator for photochemical reactions involving heterocycles. This application demonstrated not only the compound's efficiency but also its potential to streamline synthetic pathways while minimizing environmental impact through reduced use of hazardous materials .

Propiedades

Fórmula molecular |

C8H5O3- |

|---|---|

Peso molecular |

149.12 g/mol |

Nombre IUPAC |

2-oxo-2-phenylacetate |

InChI |

InChI=1S/C8H6O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5H,(H,10,11)/p-1 |

Clave InChI |

FAQJJMHZNSSFSM-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)C(=O)C(=O)[O-] |

SMILES canónico |

C1=CC=C(C=C1)C(=O)C(=O)[O-] |

Sinónimos |

enzoylformate benzoylformic acid phenylglyoxilic acid phenylglyoxylic acid phenylglyoxylic acid, calcium salt phenylglyoxylic acid, potassium salt phenylglyoxylic acid, sodium salt phenylglyoxylic hydrochloride |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.